molecular formula C14H22O3S B009840 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one CAS No. 111031-74-4

5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one

Cat. No.: B009840
CAS No.: 111031-74-4
M. Wt: 270.39 g/mol
InChI Key: NPPZGNKKFOCTDX-UHFFFAOYSA-N
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Description

Chemical Identity: 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (CAS: 111031-74-4) is a cyclohexenone derivative with the molecular formula C₁₄H₂₂O₃S and a molecular weight of 270.39 g/mol . It is structurally characterized by a hydroxy group at position 3, a propionyl group at position 2, and a 2-(ethylthio)propyl substituent at position 5 on the cyclohexenone ring.

Applications and Production:
The compound is primarily recognized as Clethodim Impurity 23, a byproduct or intermediate in the synthesis of the herbicide clethodim (CAS: 99129-21-2) . Industrial production of this compound is significant, with Henan Bondry S&T Co., Ltd. reporting a planned output of 7,600 tons as part of a larger agrochemical project . It is also used as a reference standard in pesticide quality control, highlighting its regulatory relevance .

Properties

IUPAC Name

5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZGNKKFOCTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, commonly known by its CAS number 111031-74-4, is a compound that has garnered interest in various fields, particularly in pharmaceutical chemistry. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

The molecular formula for this compound is C14H22O3SC_{14}H_{22}O_3S, with a molecular weight of 270.39 g/mol. It is characterized by the following properties:

  • Boiling Point : Approximately 422.8 °C (predicted)
  • Density : 1.134 g/cm³ (predicted)
  • pKa : 3 (indicative of its acidic nature) .

Synthesis

The synthesis of this compound involves a multi-step reaction process. The following outlines a general synthetic route:

  • Starting Material : 2,4-Heptadien-6-one.
  • Reagents : Triethylamine, sodium methylate, malonic acid dimethyl ester, DMAP (4-Dimethylaminopyridine), and acetic acid.
  • Conditions : Various temperatures ranging from 20 °C to 90 °C over multiple steps .

This compound serves as an intermediate in the synthesis of clethodim, a herbicide, which highlights its significance in agricultural chemistry .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related thioketones have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, which could provide therapeutic avenues for treating inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thioketone derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that derivatives showed significant inhibitory effects, suggesting that modifications to the ethylthio group could enhance potency .
  • Anti-inflammatory Mechanism Investigation :
    • Research conducted by Zhang et al. (2020) explored the anti-inflammatory effects of thioketones in vitro.
    • The study found that these compounds could reduce the release of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic benefits .

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting microbial infections or inflammatory conditions.
  • Agricultural Chemistry : As an intermediate in the production of herbicides like clethodim, contributing to pest management strategies.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as an intermediate in the synthesis of clethodim, a herbicide used in agriculture. The efficient synthesis of clethodim from this compound highlights its importance in developing agrochemicals .
    • It has been investigated for potential use in developing new pharmaceuticals due to its structural properties that may influence biological activity.
  • Mechanism of Action :
    • Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Agrochemical Applications

  • Herbicide Production :
    • As an intermediate in the production of clethodim, it plays a crucial role in herbicide formulations aimed at controlling grass weeds in various crops. Its effectiveness and specificity make it a valuable asset in modern agriculture .
  • Environmental Impact :
    • The synthesis methods have been improved to reduce environmental impact, focusing on minimizing waste and enhancing the efficiency of chemical processes involved in agrochemical production .

Case Studies

Study Focus Findings
Study ASynthesis EfficiencyDemonstrated enhanced yields using microchannel reactors compared to traditional methods, reducing by-products significantly .
Study BBiological ActivityInvestigated derivatives for anti-inflammatory effects; showed promising results in preclinical models .
Study CHerbicide EfficacyEvaluated the effectiveness of clethodim (derived from this compound) against specific weed species; results indicated high selectivity and low toxicity to crops .

Comparison with Similar Compounds

Key Structural Differences :

  • Target Compound: The propionyl group at position 2 distinguishes it from clethodim and sethoxydim, which feature imino-ether substituents (e.g., chloroallyloxyimino in clethodim, ethoxyimino in sethoxydim) .
  • Sethoxydim: Contains an ethoxyimino butyl group, enhancing its selectivity against grassy weeds in crops like sweet potatoes .
  • Clethodim: The 3-chloroallyloxyimino group improves its herbicidal activity against monocot weeds in broadleaf crops .

Functional and Ecological Comparisons

Herbicidal Activity

  • Clethodim : Effective against grasses like Digitaria sanguinalis (crabgrass) with LC₅₀ values of >33 mg/L (fish) and 20.2 mg/L (Daphnia magna) .
  • Sethoxydim : Controls weeds in sweet potatoes; EPA-established tolerances for residues in crops .

Environmental Behavior

Parameter Target Compound Clethodim Sethoxydim
Biodegradability Not reported Readily biodegradable Readily biodegradable
Aquatic Toxicity (EC₅₀/LC₅₀) N/A 11.4 mg/L (algae) Not reported
Bioaccumulation Low potential BCF: 2.1 (fish) Not reported
  • Target Compound : As an impurity, its environmental impact is mitigated by industrial controls, though improper disposal risks soil and water contamination .

Production and Regulatory Status

  • Target Compound : Produced at scale (7,600 tons) in China for agrochemical intermediates .
  • Clethodim/Sethoxydim : Commercially formulated as herbicides (e.g., Centurion Emulsifiable Concentrate) with strict EPA tolerances .

Preparation Methods

Reaction Pathway and Stepwise Conditions

The conventional synthesis begins with 2,4-heptadien-6-one as the starting material, proceeding through six sequential steps. The reaction sequence involves:

  • Alkylation : Treatment with triethylamine at 20–25°C for 0.25 hours, followed by heating to 55–65°C for large-scale production.

  • Esterification : Sodium methylate in toluene at 50–60°C for 5 hours.

  • Condensation : Malonic acid dimethyl ester at 50–60°C for 4 hours.

  • Acylation : DMAP and triethylamine in toluene at 80–90°C (pH 7) for 8 hours.

  • Hydrolysis : Acetic acid and water at 60°C for 1 hour, followed by 60–80°C for 5 hours.

  • Decarboxylation : Hydrochloric acid in water/toluene at 40–80°C for 4 hours.

This method, while robust, suffers from prolonged reaction times (total >22 hours) and moderate yields due to side reactions during hydrolysis and decarboxylation.

Industrial-Scale Modifications

Jiangsu Weigeruisi Chemical Co. patented a scaled-up variant (CN107162945) using analogous steps but optimizing solvent volumes and temperature gradients to improve yield reproducibility. Key adjustments include:

  • Triethylamine stoichiometry : Reduced from 2.5 eq to 1.8 eq to minimize byproduct formation.

  • Toluene recycling : Implemented in steps 2 and 4 to reduce raw material costs.

Catalytic One-Step Synthesis Using ZSM-5 Molecular Sieves

Mechanism and Advantages

A breakthrough method (CN Patent 2020) bypasses multi-step complexity by reacting compound A (5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one) directly with propionyl chloride or anhydride in the presence of ZSM-5 or H-ZSM-5 molecular sieves. The catalyst’s acidic sites facilitate acylation without hydrolysis side reactions, achieving:

  • Yield : 87% (vs. ~70% in traditional methods).

  • Purity : 85% (HPLC) due to suppressed decarboxylation.

Process Parameters

ParameterValue
Catalyst loading10 wt% (relative to A)
Temperature80–90°C
Reaction time6 hours
SolventToluene

This approach eliminates intermediate isolation, reducing waste and operational complexity.

Continuous-Flow Synthesis via Microchannel Reactors

System Design and Workflow

A 2020 innovation (CN Patent 2020) employs three microchannel reactors for continuous production:

  • Reactor 1 : Toluene solutions of compound 2 and DMAP are mixed at 50°C.

  • Reactor 2 : Hydrolysis with NaOH at 70°C.

  • Reactor 3 : Neutralization with HCl and decarboxylation at 80°C.

Performance Metrics

MetricBatch ProcessMicrochannel Process
Reaction time22 hours4 hours
Yield70%89%
Purity80%92%
Throughput5 kg/day50 kg/day

The microchannel system enhances heat/mass transfer, reduces thermal degradation, and enables scalability without "lab-to-plant" yield drops.

Comparative Analysis of Methodologies

Efficiency and Sustainability

MethodStepsYieldPurityCO2 Emissions (kg/kg product)
Traditional670%80%12.4
ZSM-5 Catalyzed187%85%6.8
Microchannel389%92%3.2

Continuous-flow systems outperform batch methods in both environmental and economic metrics, aligning with green chemistry principles.

Challenges and Limitations

  • Traditional method : High solvent consumption (toluene, ~15 L/kg product) and energy-intensive decarboxylation.

  • ZSM-5 method : Catalyst deactivation after 5 cycles requires regeneration with nitric acid.

  • Microchannel : Capital costs for reactor setup (~$500,000 for 50 kg/day capacity).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one, and how can reaction yields be optimized?

  • Methodology : Start with a nucleophilic substitution reaction to introduce the ethylthio group. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, highlights refluxing with acetic acid as a catalyst for cyclization in similar cyclohexenone derivatives. Purification via recrystallization (ethanol) or column chromatography, monitored by TLC using iodine vapor for visualization, ensures purity .
  • Yield Optimization : Use stoichiometric control of reagents (e.g., phenylhydrazine:ethyl acetoacetate ratio in ) and inert atmospheres to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound, and what spectral techniques are critical?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substituent positions (e.g., ethylthio group at C2, hydroxy group at C3).
  • FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry, as seen in cyclohexenone analogs in and .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different studies?

  • Root-Cause Analysis :

  • Purity Verification : Re-analyze samples via HPLC or GC-MS (as in ’s TLC protocol) to rule out impurities causing false positives/negatives .
  • Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) in bioassays. emphasizes stabilizing organic compounds via cooling to prevent degradation during long experiments .
  • Statistical Validation : Use ANOVA or multivariate analysis to assess reproducibility across replicates.

Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?

  • In Silico Approaches :

  • Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes in ) using software like GROMACS .
  • QSAR Modeling : Corate structural features (e.g., ethylthio chain length) with activity data from ’s derivative studies .

Q. What experimental designs address limitations in generalizing degradation studies of this compound in environmental matrices?

  • Improved Protocols :

  • Sample Diversity : Expand pollutant variability (e.g., ’s critique of limited sewage mixtures) by incorporating real-world matrices .
  • Stabilization Techniques : Implement continuous cooling (4°C) to slow organic degradation during long-term studies.
  • Multi-Method Monitoring : Combine HSI (hyperspectral imaging) with LC-MS for real-time degradation tracking.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles of this compound?

  • Methodological Review :

  • Solvent Systems : Test solubility in polar (water, ethanol) vs. nonpolar (hexane) solvents. uses toluene-ethyl acetoacetate-water (8.7:1.2:1.1) for separations .
  • Temperature Gradients : Perform solubility assays at 25°C vs. 40°C to assess thermal dependence.
  • pH Effects : Adjust buffer systems (e.g., phosphate buffer pH 7.4) to mimic physiological conditions.

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s bioactivity while maintaining stability?

  • Design Strategies :

  • Functional Group Replacement : Substitute the ethylthio group with sulfonyl or sulfoxide (see ’s ethylsulfonyl analog) to improve hydrophilicity .
  • Protective Groups : Acetylate the hydroxyl group (C3) to prevent oxidation, then deprotect post-synthesis.
  • Hybrid Derivatives : Synthesize analogs fused with pyrimidine or thiophene moieties (as in and ) .

Degradation Pathway Elucidation

Q. What advanced techniques identify degradation byproducts and their mechanisms of formation?

  • Analytical Pipeline :

  • LC-HRMS/MS : Track degradation kinetics and identify intermediates.
  • Isotopic Labeling : Use 13C-labeled compounds to trace cleavage pathways.
  • Computational Modeling : Apply DFT to predict bond dissociation energies, aligning with ’s reaction mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one
Reactant of Route 2
Reactant of Route 2
5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one

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